N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

概要

説明

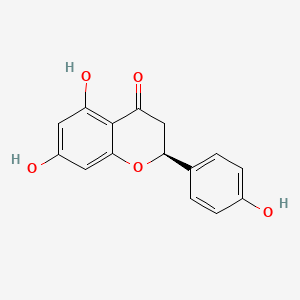

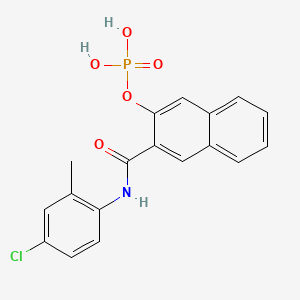

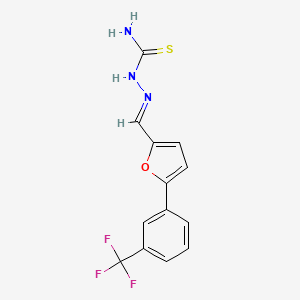

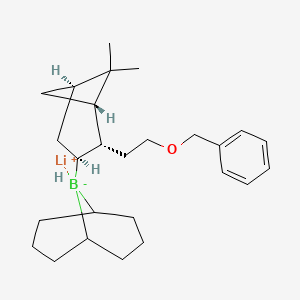

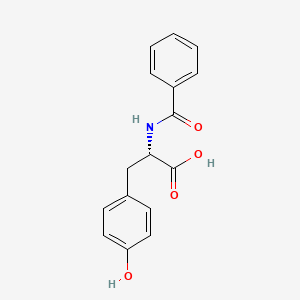

“N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide” is a chemical compound with the CAS Number: 362003-83-6 . It has a molecular weight of 431.56 and its IUPAC name is N-[2-(benzoylamino)-1,3-benzothiazol-6-yl]-1-adamantanecarboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Therapeutic Target for Breast Cancer

NVP-231 has been identified as a potential therapeutic target for both triple-positive and triple-negative breast cancer cells . It has been shown to cause a significant decrease in cell proliferation and colony formation in BT-474 cells, a cell line used in breast cancer research .

Inhibitor of Ceramide Kinase (CERK)

NVP-231 is a potent, specific, and reversible inhibitor of Ceramide Kinase (CERK) . CERK catalyzes the synthesis of ceramide-1-phosphates from ceramides and is dysregulated in various types of cancer cells .

Inducer of Apoptosis

NVP-231 has been shown to induce apoptosis, a form of programmed cell death, in cancer cells . This is measured by increased DNA fragmentation and caspase-3 and caspase-9 cleavage .

Role in Cell Cycle Control

NVP-231 has been found to play a crucial role in the M phase control in cancer cells . It decreases the number of cells in S phase and induces M phase arrest with an increased mitotic index .

Potential for Combination Therapy

The effects of NVP-231 on the cell cycle are even more pronounced when combined with other treatments like staurosporine . This suggests that NVP-231 could be used in combination with conventional pro-apoptotic chemotherapy .

Therapeutic Target for Lung Cancer

In addition to its applications in breast cancer, NVP-231 has also been studied in the context of lung cancer. It has been shown to inhibit cell proliferation and induce cell death in lung cancer cell lines .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

NVP-231, also known as N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide, is a potent, specific, and reversible inhibitor of Ceramide Kinase (CerK) . CerK is the enzyme that catalyzes the generation of ceramide-1-phosphate (C1P), which may regulate various cellular functions, including inflammatory reactions and cell growth .

Mode of Action

NVP-231 competitively inhibits the binding of ceramide to CerK . This inhibition disrupts the normal function of CerK, leading to changes in the cell cycle and induction of apoptosis .

Biochemical Pathways

The inhibition of CerK by NVP-231 affects the sphingolipid pathway . CerK is responsible for the production of C1P from ceramide, a process that influences several cellular processes. By inhibiting CerK, NVP-231 disrupts the balance of sphingolipids, leading to an increase in ceramide levels and a decrease in C1P levels .

Pharmacokinetics

It is known that nvp-231 is applied to cancer cell lines in increasing concentrations to measure its effects . The compound’s impact on cell viability, DNA synthesis, and colony formation is concentration-dependent .

Result of Action

NVP-231 has been shown to reduce cell viability, DNA synthesis, and colony formation in a concentration-dependent manner in both breast and lung cancer cell lines . It induces apoptosis, as evidenced by increased DNA fragmentation and cleavage of caspase-3 and caspase-9 . Additionally, NVP-231 decreases the number of cells in the S phase and induces M phase arrest, leading to an increased mitotic index .

Action Environment

The action of NVP-231 can be influenced by the presence of other compounds. For instance, the effect on the cell cycle is more pronounced when NVP-231 treatment is combined with staurosporine . Furthermore, the environment within the cell itself, such as the presence of a KRAS mutation, can affect the sensitivity of the cell to NVP-231 .

特性

IUPAC Name |

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSSJPGNLQPWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399268 | |

| Record name | NVP-231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |

CAS RN |

362003-83-6 | |

| Record name | NVP-231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of NVP-231?

A1: NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CERK). [, , ] It acts by competitively inhibiting the binding of ceramide to CERK, thereby preventing the phosphorylation of ceramide to ceramide-1-phosphate (C1P). [, ]

Q2: What are the downstream effects of inhibiting CERK with NVP-231?

A2: By inhibiting CERK, NVP-231 effectively reduces the levels of C1P within cells. [, ] This leads to an accumulation of ceramide, a pro-apoptotic lipid. [, , ] Consequently, NVP-231 has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy. [, , , , ]

Q3: Has NVP-231 demonstrated efficacy in any specific cancer models?

A3: Studies have shown promising results with NVP-231 in various cancer models. For instance, NVP-231 was found to be particularly effective against cisplatin-resistant ovarian cancer cells, enhancing cisplatin’s efficacy and inducing apoptosis. [] Similarly, it has shown potential in breast cancer models, where it inhibited the migration and invasion of metastatic breast cancer cells. []

Q4: Does the structure of NVP-231 offer insights into its activity?

A4: While the provided research papers don't delve into detailed structure-activity relationship (SAR) studies, they do highlight the competitive nature of NVP-231's inhibition of ceramide binding to CERK. [] This suggests that structural modifications impacting its binding affinity for the ceramide binding site of CERK would likely influence its potency and selectivity.

Q5: Is NVP-231 effective in non-cancerous cell models?

A5: Interestingly, NVP-231 has also shown activity in non-cancerous cell models. Research suggests it can reduce the levels of senescent cells, a state of cell cycle arrest often associated with aging and disease. [] This effect is also linked to its ability to modulate ceramide and C1P levels. []

Q6: Does the efficacy of NVP-231 vary across different cell types?

A7: Data suggests that the sensitivity to NVP-231 can vary across different cell types. For example, in a study focusing on breast cancer, researchers found that estrogen receptor (ER)-positive breast cancer cells resistant to endocrine therapy were more sensitive to NVP-231 compared to their ER-positive, endocrine therapy-sensitive counterparts. [] This difference in sensitivity was linked to variations in ceramide homeostasis and the expression of BCL2 family proteins, suggesting that cellular context influences the response to NVP-231. []

Q7: Has NVP-231 been evaluated in clinical trials?

A7: The provided research papers primarily discuss preclinical studies involving NVP-231. While these studies highlight its potential as a therapeutic agent, further investigations, including clinical trials, are necessary to determine its safety and efficacy in humans.

Q8: What are the potential therapeutic applications of NVP-231?

A8: Based on its preclinical efficacy, NVP-231 holds promise for treating a range of diseases, including:

- Cancer: By promoting apoptosis and sensitizing cancer cells to chemotherapy, NVP-231 shows potential as a targeted therapy for various cancers, including breast, lung, ovarian, and neuroblastoma. [, , , ]

- Mesangioproliferative Kidney Diseases: NVP-231's ability to inhibit proliferation in renal cells suggests its potential in treating mesangioproliferative kidney diseases. []

- Aging and Age-Related Diseases: By modulating senescent cell levels, NVP-231 could have implications for managing age-related diseases and potentially even influencing the aging process itself. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。